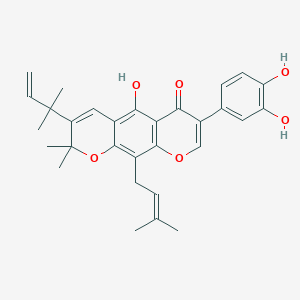
Flemiphilippinin A
Übersicht
Beschreibung
Flemiphilippinin A is a prenylated isoflavone that can be isolated from Flemingia philippinensis .
Synthesis Analysis
The total flavonoids in F. philippinensis, including this compound, are obtained by ultrasonic-assisted conventional solvent extraction method . The optimal extraction conditions are as follows: extraction time, 40 min; methanol concentration, 85 %; and solvent to solid ratio, 40 mL/g; and number of extraction, once .
Molecular Structure Analysis
The IUPAC name for this compound is 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-3-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-g]chromen-6-one . It has a molecular weight of 488.58 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Entzündungshemmung
Flemiphilippinin A, das in Flemingia philippinensis vorkommt, wurde auf sein Potenzial zur Verbesserung von Entzündungen untersucht . Die Studie verwendete Netzwerkpharmakologie und molekulares Docking, um den Mechanismus zu untersuchen, durch den Flemingia philippinensis Entzündungen lindert . Es wurden 52 Kernziele identifiziert, darunter AKT-Serin/Threoninkinase 1 (AKT1), Tumornekrosefaktor (TNF), B-Zell-Lymphom-2 (BCL2), Serumalbumin (ALB) und Östrogenrezeptor 1 (ESR1) .
Antioxidative Eigenschaften
This compound wurde für seine antioxidativen Eigenschaften erkannt . Antioxidantien sind Substanzen, die Schäden an Zellen durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert, verhindern oder verlangsamen können .
Antitumoraktivität
Die Forschung hat auch gezeigt, dass this compound möglicherweise Antitumoreigenschaften besitzt . Dies deutet darauf hin, dass es möglicherweise bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnte .
Endokrine Resistenz
Die Studie identifizierte auch an der endokrinen Resistenz beteiligte Pfade . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Krankheiten im Zusammenhang mit endokriner Resistenz eingesetzt werden könnte .
EGFR-Tyrosinkinase-Inhibitor-Resistenz
This compound wurde mit an der EGFR-Tyrosinkinase-Inhibitor-Resistenz beteiligten Pfaden in Verbindung gebracht . Dies deutet darauf hin, dass es möglicherweise zur Behandlung von Krankheiten im Zusammenhang mit dieser Resistenz eingesetzt werden könnte .
PI3K–Akt-Signalweg
Der PI3K–Akt-Signalweg wurde in der Studie als einer der Pfade identifiziert, an denen this compound beteiligt ist . Dieser Weg ist wichtig für die Regulation des Zellzyklus und steht in direktem Zusammenhang mit zellulärer Ruhe, Proliferation, Krebs und Langlebigkeit .
Wirkmechanismus
Target of Action
Flemiphilippinin A primarily targets the enzyme aromatase . Aromatase plays a crucial role in the conversion of testosterone and androstenedione to estrogens . By inhibiting this enzyme, this compound can potentially regulate estrogen production .
Mode of Action
this compound exerts its effects by binding to its target, aromatase, and inhibiting its activity . This interaction results in a decrease in the conversion of testosterone and androstenedione to estrogens .
Biochemical Pathways
The inhibition of aromatase by this compound affects several biochemical pathways. According to a study, the compound influences pathways involved in EGFR tyrosine kinase inhibitor resistance, endocrine resistance, and the PI3K–Akt signaling pathway . These pathways play significant roles in cell growth, survival, and metabolism .
Result of Action
this compound’s inhibition of aromatase leads to a decrease in estrogen production . This can have significant effects at the molecular and cellular levels, particularly in the context of diseases like breast cancer where estrogen plays a critical role . Moreover, this compound has shown inhibitory activity against human cancer cells in vitro .
Eigenschaften
IUPAC Name |
7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O6/c1-8-29(4,5)23-14-19-25(33)24-26(34)20(17-10-12-21(31)22(32)13-17)15-35-28(24)18(11-9-16(2)3)27(19)36-30(23,6)7/h8-10,12-15,31-33H,1,11H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTMMYSERQFPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=C(C(O2)(C)C)C(C)(C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Flemiphilippinin A and where is it found?
A1: this compound is a prenylated isoflavone primarily isolated from the roots of the Flemingia philippinensis plant [, ]. This plant, also known as Moghania philippinensis, is traditionally used in Chinese medicine [, ].
Q2: What are the potential biological activities of this compound?
A2: Research suggests that this compound exhibits several biological activities, including:
- Antioxidant activity: It demonstrates the ability to scavenge DPPH radicals, indicating potential antioxidant properties [, ].
- Antitumor activity: Studies have shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), HepG2 (liver cancer), and B16 (melanoma) [, ].
Q3: How does the content of this compound vary in Flemingia philippinensis from different geographical locations?
A3: Research indicates significant variation in the total flavonoid content, including this compound, among Flemingia philippinensis samples collected from different regions of China, ranging from 3.7% to 14.35% []. This suggests that geographical factors might influence the production of this compound in the plant.
Q4: Have there been any studies on extracting this compound from Flemingia philippinensis?
A4: Yes, researchers have explored different extraction methods for obtaining this compound from Flemingia philippinensis roots:
- Supercritical fluid extraction: This method utilizes liquid CO2 and an entrainer under specific pressure and temperature conditions, followed by purification steps, to obtain this compound with high purity [].
- Ultrasonic-assisted extraction: This method, using solvents like methanol, offers a faster and potentially more efficient way to extract total flavonoids, including this compound, from the plant [].
Q5: What other compounds are commonly found alongside this compound in Flemingia philippinensis?
A5: Several other compounds, particularly flavonoids and isoflavonoids, have been identified in Flemingia philippinensis, often co-occurring with this compound. Some examples include:
- Flemiphilippinins C, D, E, and F: These are structurally related prenylated isoflavones also isolated from the plant's roots [, ].
- Other flavonoids: Compounds like dorsmanins I, auriculasin, 5,7,3′,4′-tetrahydroxy-6,8-diprenylisoflavone, genistein, and others have been reported in various studies [, , ].
Q6: What analytical techniques are commonly used to identify and characterize this compound?
A6: Researchers employ a variety of spectroscopic and chromatographic methods for the structural elucidation and characterization of this compound:
- Spectroscopic methods: These include HR-EI-MS (high-resolution electron ionization mass spectrometry), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), HMQC (heteronuclear multiple quantum coherence), HMBC (heteronuclear multiple bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) [].
- Chromatographic techniques: These include various forms of column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) for separating and purifying this compound from plant extracts [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



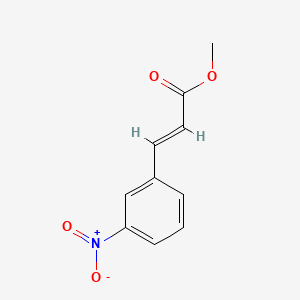
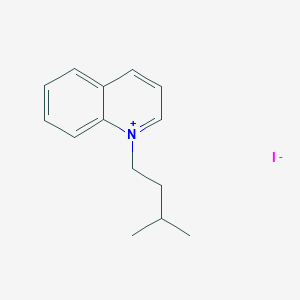
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
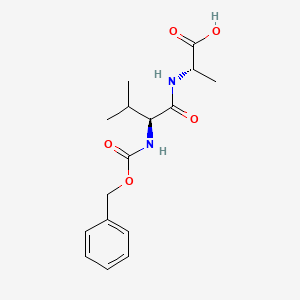
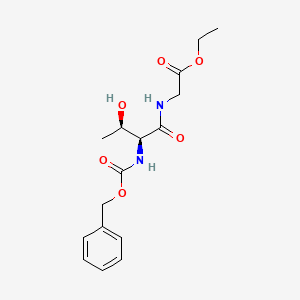
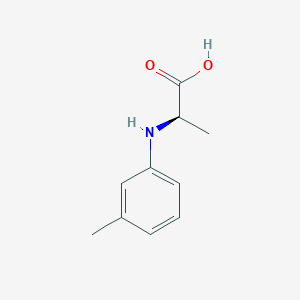

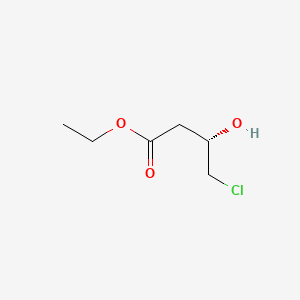
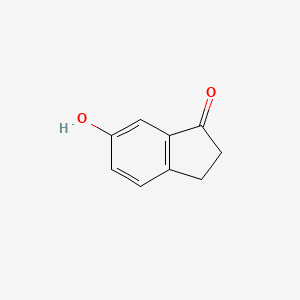

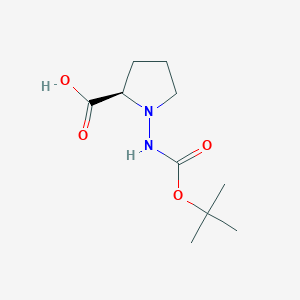
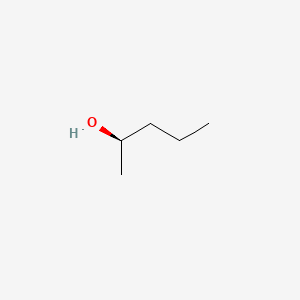
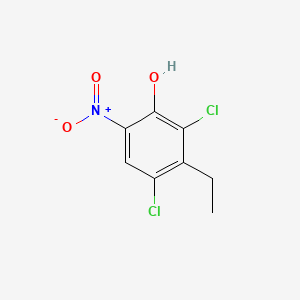
![(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B1631115.png)